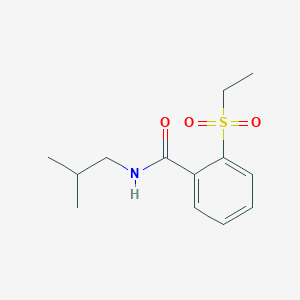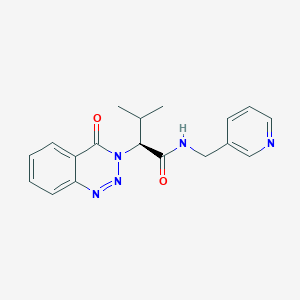![molecular formula C20H18O5 B14958199 methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14958199.png)
methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is an organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its chromen-2-one core structure, which is substituted with a benzyloxy group at the 7-position, a methyl group at the 4-position, and an acetate group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the hydroxyl group at the 7-position of the chromen-2-one core.
Acetylation: The acetate group can be introduced through an esterification reaction, where the hydroxyl group at the 3-position of the chromen-2-one core reacts with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biochemical and physiological effects of chromen-2-one derivatives on living organisms.
Industry: The compound can be used in the synthesis of specialty chemicals, including fragrances and dyes.
作用機序
The mechanism of action of methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core structure is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The benzyloxy and acetate groups may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Methyl [7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other chromen-2-one derivatives, such as:
Methyl 2-(4-(benzyloxy)phenyl)acetate: Similar structure but lacks the chromen-2-one core.
7-Hydroxy-4-methylcoumarin: Similar core structure but lacks the benzyloxy and acetate groups.
4-Methylumbelliferone: Similar core structure but lacks the benzyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological and chemical properties.
特性
分子式 |
C20H18O5 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
methyl 2-(4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)acetate |
InChI |
InChI=1S/C20H18O5/c1-13-16-9-8-15(24-12-14-6-4-3-5-7-14)10-18(16)25-20(22)17(13)11-19(21)23-2/h3-10H,11-12H2,1-2H3 |
InChIキー |
XZQLYAUJJZTWLB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-isopropyl-N-(4-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14958120.png)
![ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14958123.png)
![ethyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14958133.png)
![7,8-bis[(2-fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14958141.png)
![1-(4-chlorophenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14958142.png)
![N,N-diethyl-2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B14958161.png)

![3-(4-bromophenoxy)-7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-methyl-4H-chromen-4-one](/img/structure/B14958169.png)
![(4-Benzylpiperazin-1-yl)(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B14958174.png)



![N,N-dimethyl-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14958196.png)
